BenchChemオンラインストアへようこそ!

N-Cyclobutyl-3,3-difluorocyclobutan-1-amine

Metabolic Stability Drug-Drug Interaction Risk Cytochrome P450

N-Cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1849379-14-1, MF: C₈H₁₃F₂N, MW: 161.19) is a fluorinated, alicyclic secondary amine featuring a 3,3-difluorocyclobutane core linked via an amine bridge to a second, non-fluorinated cyclobutyl substituent. This structural arrangement distinguishes it sharply from both the primary amine 3,3-difluorocyclobutan-1-amine (CAS 791061-00-2), a key intermediate in the FDA-approved drug Ivosidenib , and its simpler regioisomer 1-cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1894696-32-2), which bears the cyclobutyl group at the ring junction carbon rather than on the nitrogen.

Molecular Formula C8H13F2N
Molecular Weight 161.19 g/mol
CAS No. 1849379-14-1
Cat. No. B1415221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclobutyl-3,3-difluorocyclobutan-1-amine
CAS1849379-14-1
Molecular FormulaC8H13F2N
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2CC(C2)(F)F
InChIInChI=1S/C8H13F2N/c9-8(10)4-7(5-8)11-6-2-1-3-6/h6-7,11H,1-5H2
InChIKeyZQLWLYUKSMGKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1849379-14-1): A Conformationally Restricted Secondary Amine Building Block with Dual Cyclobutyl Character


N-Cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1849379-14-1, MF: C₈H₁₃F₂N, MW: 161.19) is a fluorinated, alicyclic secondary amine featuring a 3,3-difluorocyclobutane core linked via an amine bridge to a second, non-fluorinated cyclobutyl substituent . This structural arrangement distinguishes it sharply from both the primary amine 3,3-difluorocyclobutan-1-amine (CAS 791061-00-2), a key intermediate in the FDA-approved drug Ivosidenib , and its simpler regioisomer 1-cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1894696-32-2), which bears the cyclobutyl group at the ring junction carbon rather than on the nitrogen . The compound is specifically valued in medicinal chemistry as a conformationally restricted secondary amine scaffold where both the ring strain and the electron-withdrawing gem-difluoro motif are preserved, offering a unique combination of constrained geometry, modulated basicity, and potential metabolic stability advantages over non-fluorinated or N-alkyl chain analogs.

Why N-Cyclobutyl-3,3-difluorocyclobutan-1-amine Cannot Be Replaced by a Primary Amine, Regioisomer, or Simple N-Alkyl Derivative


Generic substitution of N-cyclobutyl-3,3-difluorocyclobutan-1-amine with a primary difluorocyclobutanamine or an alternative N-substituted analog introduces divergent physicochemical and pharmacological liabilities that make interchange scientifically untenable. The secondary amine's pKₐ is predictably higher than the primary analog (pKₐ 8.75, predicted) , directly impacting protonation state, membrane permeability, and target engagement at physiological pH. Critically, the N-cyclobutyl substituent fundamentally alters metabolic liability: N-cyclobutylamines undergo cytochrome P450-mediated inactivation at a markedly slower rate than their N-cyclopropyl counterparts, consistent with known relative rates of aminium radical ring-opening [1]. Furthermore, the regiochemistry of cyclobutyl attachment – at the nitrogen rather than the carbon alpha to the difluoro group – dictates the three-dimensional exit vector geometry of the scaffold, a parameter demonstrated to be non-equivalent across 2,2- and 3,3-difluorocyclobutyl isomers when analyzed by X-ray crystallographic exit vector plots [2]. These properties cannot be replicated by simply selecting any in-class building block.

Quantitative Head-to-Head Comparator Evidence for Prioritizing N-Cyclobutyl-3,3-difluorocyclobutan-1-amine


Reduced Cytochrome P450 Mechanism-Based Inactivation Risk vs. N-Cyclopropyl Analogs

N-Cyclobutyl-3,3-difluorocyclobutan-1-amine bears an N-cyclobutyl substituent, which is associated with slower mechanism-based inactivation (MBI) of cytochrome P450 enzymes compared to N-cyclopropyl analogs. In a landmark mechanistic study, N-cyclobutyl benzylamines were shown to inactivate P450 at a slower rate than the corresponding N-cyclopropyl benzylamines, a difference attributed to the lower propensity of cyclobutyl-substituted aminium radicals to undergo ring opening [1]. This class-level finding is directly extrapolatable to the target compound and implies a reduced risk of time-dependent CYP inhibition when this scaffold is incorporated into a lead series, relative to the equivalent N-cyclopropyl-3,3-difluorocyclobutan-1-amine (CAS 1872062-34-4).

Metabolic Stability Drug-Drug Interaction Risk Cytochrome P450

Elevated Basicity (pKₐ) Relative to 3,3-Difluorocyclobutan-1-amine for Tunable Physicochemical Profiles

The target compound, as a secondary amine with an electron-donating N-cyclobutyl group, is predicted to have a higher basicity than the parent primary amine 3,3-difluorocyclobutan-1-amine. The primary amine has a predicted pKₐ of 8.75 ± 0.40 . Alkylation of the amine nitrogen with a cyclobutyl group typically raises the pKₐ by approximately 0.5–1.0 log units due to the inductive electron-donating effect of the additional alkyl substituent, yielding an estimated pKₐ of approximately 9.3–9.8 for N-cyclobutyl-3,3-difluorocyclobutan-1-amine [1]. This higher basicity means a greater fraction of the compound exists in the protonated, charged state at physiological pH (7.4), which can be exploited to fine-tune solubility, permeability, and target binding interactions.

Physicochemical Properties pKa Modulation Permeability

Regioisomeric Differentiation from 1-Cyclobutyl-3,3-difluorocyclobutan-1-amine Based on Exit Vector Geometry

The target compound (N-cyclobutyl substitution) and its regioisomer 1-cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1894696-32-2; cyclobutyl at the C1 ring carbon) present fundamentally different three-dimensional exit vectors for fragment elaboration. X-ray crystallographic exit vector plot analysis has demonstrated that the spatial orientation of substituents on difluorocyclobutane scaffolds differs substantially between regioisomers, directly impacting the geometry of binding interactions [1]. Although this specific analysis was performed on 2,2- vs. 3,3-difluorocyclobutanamines, the underlying principle – that small changes in attachment position on the cyclobutane ring produce large angular deviations in substituent trajectories – applies equally to the N-cyclobutyl vs. 1-cyclobutyl comparison.

Scaffold Geometry Exit Vector Analysis Structure-Based Drug Design

Synthetic Accessibility via Multigram-Scale Protocols Validated on Related Difluorocyclobutane Building Blocks

The synthetic tractability of difluorocyclobutane-containing amine building blocks has been demonstrated on multigram scale, with optimized deoxofluorination and reductive amination sequences yielding high-purity products suitable for medicinal chemistry campaigns [1]. Although the published multigram protocol was developed for 2,2-difluorocyclobutyl derivatives, the underlying chemistry – deoxofluorination followed by amine installation – is directly transferable to the 3,3-difluoro series, and commercial suppliers now offer N-cyclobutyl-3,3-difluorocyclobutan-1-amine at 95% purity (Leyan, product 1819371) , confirming that scalable supply is established and procurement risk is low.

Scalable Synthesis Multigram Preparation Supply Chain Reliability

Conformational Restriction and sp³-Rich Character for Fragment-Based Drug Discovery vs. Flexible N-Alkyl Chain Analogs

N-Cyclobutyl-3,3-difluorocyclobutan-1-amine contains two conformationally restricted cyclobutane rings, yielding a highly sp³-rich scaffold with limited rotational degrees of freedom. This contrasts with N-alkyl chain analogs such as N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine (CAS 1999423-30-1), which have an additional methylene spacer introducing greater flexibility . In fragment-based drug discovery, conformationally restricted fragments are preferred because they reduce the entropic penalty upon target binding and often yield higher ligand efficiency [1]. The dual-ring rigidity of the target compound thus offers a prospective advantage over more flexible N-alkyl congeners for hit identification and optimization.

Conformational Restriction Fragment-Based Drug Discovery sp³ Character

High-Value Application Scenarios for N-Cyclobutyl-3,3-difluorocyclobutan-1-amine in Drug Discovery and Chemical Biology


Lead Optimization Campaigns Requiring Reduced CYP MBI Liability

When a lead series containing an N-cyclopropyl-3,3-difluorocyclobutan-1-amine core exhibits time-dependent CYP inhibition in hepatocyte or microsomal assays, replacement with N-cyclobutyl-3,3-difluorocyclobutan-1-amine provides a direct scaffold swap that retains the difluorocyclobutane pharmacophore while mitigating mechanism-based inactivation risk, as supported by the slower P450 inactivation kinetics of N-cyclobutylamines relative to N-cyclopropylamines [1].

Parallel Library Synthesis Requiring a Conformationally Constrained Secondary Amine Core

The rigid dual-cyclobutane scaffold is ideally suited for the synthesis of sp³-rich compound libraries for fragment-based or DNA-encoded library (DEL) screening. Its commercial availability at gram scale [1] and validated multigram synthetic protocols for related difluorocyclobutane building blocks [2] ensure reliable supply for parallel chemistry workflows.

pKₐ Modulation in CNS Penetration Optimization Programs

For CNS-targeted programs where basicity must be tuned to achieve optimal balance between solubility, passive permeability, and P-glycoprotein efflux, the predicted pKₐ of ~9.3–9.8 for N-cyclobutyl-3,3-difluorocyclobutan-1-amine [1] occupies a valuable intermediate window between the less basic primary amine (pKₐ ~8.75) [2] and highly basic N,N-dialkyl analogs, offering medicinal chemists a precision tool for multiparameter optimization.

Exit-Vector-Dependent Scaffold Replacement in Structure-Based Design

When crystallographic or docking studies reveal that a binding pocket requires a specific angular trajectory for optimal ligand–protein interactions, the N-cyclobutyl-substituted scaffold provides a distinct exit vector geometry that differs from both the 1-cyclobutyl regioisomer and the simpler N-methyl analog, enabling rational scaffold selection informed by the exit vector differences characterized crystallographically for difluorocyclobutane isomers [1].

Quote Request

Request a Quote for N-Cyclobutyl-3,3-difluorocyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.